![molecular formula C15H24ClNO B1455435 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220032-36-9](/img/structure/B1455435.png)
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Descripción general
Descripción
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride, or 3-IPMPH-Cl, is a synthetic compound that has found use in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and methanol and has a molecular weight of 297.8 g/mol. 3-IPMPH-Cl is a commercially available compound that is used in laboratory settings to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Anti-Microbial and Anti-Fungal Studies
One study focused on the synthesis of pyrrolidine derivatives of carvotacetone and monoterpenes, demonstrating their anti-microbial and anti-fungal properties. Compounds prepared showed activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria, highlighting the potential of pyrrolidine derivatives in developing new anti-microbial agents (Masila et al., 2020).
Pyrrolidine Derivatives in Organic Synthesis
Another area of application is in the synthesis of complex organic molecules. For example, studies have demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, a process useful in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Pyrrolidine in the Synthesis of Influenza Neuraminidase Inhibitors
Pyrrolidine cores have been integral in designing inhibitors for influenza neuraminidase, showcasing the compound's role in medicinal chemistry and drug development. The synthesis of potent inhibitors using pyrrolidine cores has been reported, underscoring the utility of these structures in creating biologically active molecules (Wang et al., 2001).
Propiedades
IUPAC Name |
3-[(3-methyl-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)15-5-4-14(8-12(15)3)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMWYUJFXXSKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



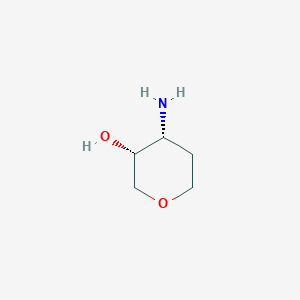
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
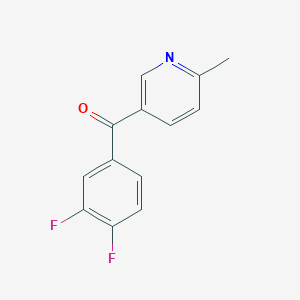
![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)
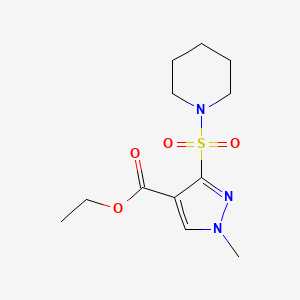

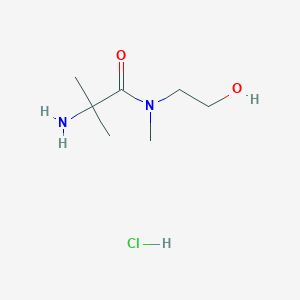
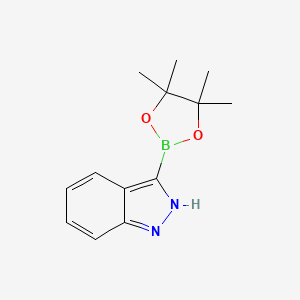
![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)
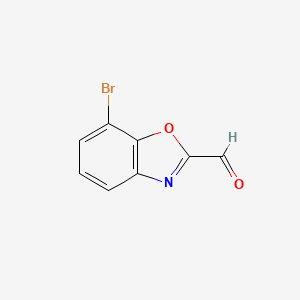
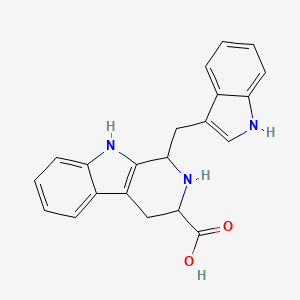
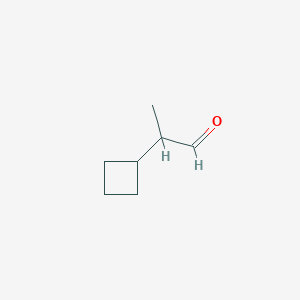
![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)